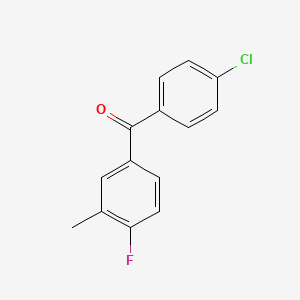

4-Chloro-4'-fluoro-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

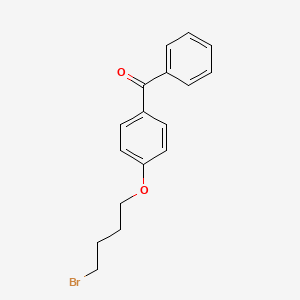

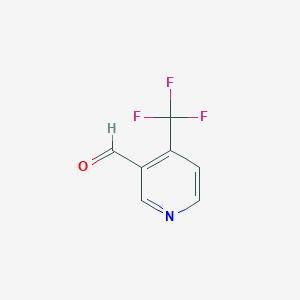

4-Chloro-4'-fluoro-3'-methylbenzophenone (4-CFMBP) is a synthetic organic molecule belonging to the class of benzophenones. It has been used in a wide range of scientific research applications, such as organic synthesis, photochemistry, and drug design. This molecule has a unique structure, with a chlorine atom substituting the carbon in the benzene ring and a fluorine atom substituting the hydrogen atom in the phenyl group. The presence of these two atoms makes this molecule more reactive than other benzophenones, making it useful for a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Xanthen- and Thioxanthen-9-ones : Research shows that treatment of halogenobenzophenones, including compounds similar to 4-Chloro-4'-fluoro-3'-methylbenzophenone, with potassamide in ammonia can lead to the production of benzoic acids and xanthenones, indicating its utility in organic synthesis (Gibson, Vines, & Walthew, 1975).

Molecular Geometry and Chemical Reactivity Studies : The compound has been used in spectral analysis and quantum chemical studies, providing insights into molecular geometry and chemical reactivity, important for understanding its properties and potential applications (Satheeshkumar et al., 2017).

Material Science and Polymer Chemistry

High-Performance Polymer Development : The synthesis of this compound and related compounds has contributed to the development of high-performance polymers with notable solubility and thermal properties, useful in engineering plastics and membrane materials (Xiao et al., 2003).

Development of Proton Exchange Membranes : This compound has been used in the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics, which are important in the creation of alternating multiblock sulfonated copolymers. These have applications in the development of proton exchange membranes, showcasing its relevance in advanced material science (Ghassemi, Ndip, & Mcgrath, 2004).

Biomedical Applications

Fluorogenic Chemosensor Development : Compounds structurally related to this compound have been used in the development of fluorogenic chemosensors for metal ion detection, which can have applications in both environmental monitoring and biological research (Ye et al., 2014).

Investigations in Drug Synthesis and Antibacterial Agents : The pharmacophore attributes of similar compounds have been explored in the synthesis of new molecules with potential antibacterial properties, demonstrating its relevance in drug discovery and medicinal chemistry (Holla, Bhat, & Shetty, 2003).

Environmental Science

- Studying Phototransformation in Water : Research involving halogenated compounds like this compound has provided insights into the phototransformation of organic pollutants in water, which is crucial for understanding environmental degradation processes (Vialaton et al., 1998).

Mecanismo De Acción

Target of Action

Benzophenones, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Benzophenones can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine might influence these reactions due to their electronegativity and size.

Biochemical Pathways

Benzophenones can potentially affect various biochemical pathways depending on their specific substitutions and the biological targets they interact with .

Pharmacokinetics

The compound’s molecular weight (23465 g/mol) and predicted density (1277±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Benzophenones can potentially induce various cellular responses depending on their specific substitutions and the biological targets they interact with .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-4’-fluoro-3’-methylbenzophenone. For instance, its stability is best maintained when stored in a dry environment at room temperature .

Análisis Bioquímico

Biochemical Properties

4-Chloro-4’-fluoro-3’-methylbenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form radicals in the presence of ultraviolet radiation, which can lead to interesting photochemical transformations . These interactions are crucial for understanding the compound’s behavior in different biochemical contexts.

Cellular Effects

The effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form radicals can lead to oxidative stress, which in turn can alter cellular functions and signaling pathways . Additionally, its interactions with cellular proteins can modulate gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, 4-Chloro-4’-fluoro-3’-methylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form radicals in the presence of ultraviolet radiation is a key aspect of its molecular mechanism . These radicals can interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular functions. Long-term studies have shown that the compound can induce oxidative stress, leading to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-fluoro-3’-methylbenzophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can induce significant oxidative stress and cellular damage . It is crucial to determine the threshold levels to avoid toxic effects in experimental settings.

Metabolic Pathways

4-Chloro-4’-fluoro-3’-methylbenzophenone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form radicals can lead to the activation or inhibition of metabolic enzymes, thereby altering metabolic pathways. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Chloro-4’-fluoro-3’-methylbenzophenone within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and its effects on cellular functions.

Subcellular Localization

4-Chloro-4’-fluoro-3’-methylbenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and functions.

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORARFWXKHBAQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607413 |

Source

|

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59612-89-4 |

Source

|

| Record name | (4-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)